B1191669 D-JNKI-1

D-JNKI-1

Numéro de catalogue B1191669
Clé InChI:
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

D-JNKI-1 is a cell permeable peptide that blocks the MAPK-JNK signal pathway. The EC50 is calculated as 2.31 μM.  in vitro: D-JNKI-1 is an efficient inhibitor of the action of all three JNK isoforms produced by linking the 20 amino acid terminal JNK-inhibitory sequence (JNK binding domain) of JIP1/IB1 to a 10 amino acid HIV-TAT transporter sequence. D-JNKI-1 effectively blocks apoptosis of insulin-secreting cells by inhibiting the MAPK-JNK signal pathway.  in vivo: D-JNKI-1 protects P3 mouse organ of Corti hair cells against neomycin ototoxicity.

Applications De Recherche Scientifique

  • Auditory Function Restoration : D-JNKI-1 has been found effective in restoring auditory function in animals exposed to sound trauma. It prevents hair cell death and hearing threshold shifts caused by sound trauma through the inhibition of the c-Jun N-terminal kinase (JNK)-mediated mitochondrial cell death pathway (Wang et al., 2007).

  • Chronic Colitis Treatment : In a study on chronic colitis induced by dextran sulfate sodium in mice, D-JNKI-1 showed significant clinical attenuation of colitis. This suggests its potential as a therapeutic agent for inflammatory bowel diseases, possibly due to its effects on T-cell activation and migration (Kersting et al., 2013).

  • Neuroprotection in Cerebral Ischemia : D-JNKI-1 has demonstrated powerful neuroprotective effects in models of both mild and severe cerebral ischemia, with an extended therapeutic window. It prevents cell death induced by oxygen and glucose deprivation, suggesting its potential in treating ischemic neuronal death (Hirt et al., 2004).

  • Otoprotective Applications : The peptide D-JNKI-1 has been used as an otoprotective agent, particularly in preventing hair cell death and hearing loss due to acoustic trauma and ototoxin exposure. Its ability to block the MAPK–JNK signal pathway offers significant therapeutic value (Wang et al., 2003).

  • Pancreatic Islet Apoptosis Reduction : In a study on rat pancreatic islets, D-JNKI was shown to decrease JNK signalling during isolation and cytokine exposure, thereby protecting against apoptosis induced during islet preparation and IL-1β exposure. This indicates its potential in improving the viability of transplanted islets (Abdelli et al., 2007).

  • Neuropathic Pain Management : D-JNKI-1 has been shown to block mechanical allodynia after spinal nerve ligation, indicating its potential in managing neuropathic pain. This is particularly relevant given the involvement of JNK activation in primary sensory neurons and spinal astrocytes in neuropathic pain development (Zhuang et al., 2006).

  • Acute Acoustic Trauma Treatment : In clinical trials, intratympanic administration of a JNK ligand (AM-111, derived from D-JNKI-1) showed promising results in preventing hearing loss after acute acoustic trauma in humans (Suckfuell et al., 2007).

  • Cochlear Implantation Trauma : Treatment with D-JNKI-1 prevented the progression of hearing loss in a model of cochlear implantation trauma, suggesting its efficacy in preserving hearing function in such medical interventions (Eshraghi et al., 2006).

  • Myocardial Ischemia-Reperfusion Injury : D-JNKI-1 has been found to reduce myocardial ischemia-reperfusion injury and infarct size in vivo, highlighting its potential as a cardioprotective agent (Milano et al., 2007).

  • Cancer Pain and Tumor Growth : D-JNKI-1 was shown to attenuate both cancer pain hypersensitivity and tumor growth in a mouse skin cancer pain model, suggesting a novel approach for cancer pain management (Gao et al., 2009).

  • Visual System Plasticity : D-JNKI-1 was used to study neuronal plasticity in the visual system, particularly in the context of blindsight, indicating its utility in exploring neural reorganization after cortical ablation (Nuzzi et al., 2017).

  • Neuropathic Pain and Central Sensitization : D-JNKI-1's role in inhibiting MCP-1 production in spinal cord astrocytes contributes to its efficacy in reducing central sensitization and neuropathic pain (Gao et al., 2009).

  • Hemorrhage and Resuscitation : D-JNKI-1, administered after hemorrhage but before resuscitation, mitigates hepatic damage and inflammatory response, showing potential in treating the harmful consequences of hemorrhage/resuscitation (Relja et al., 2009).

Propriétés

Nom du produit

D-JNKI-1

Poids moléculaire

0

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.